molecular formula C15H25N5O2S B10921788 N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide

N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10921788
M. Wt: 339.5 g/mol
InChI Key: GPWPCGPMASVAIB-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings and a sulfonamide group. The presence of these functional groups imparts significant chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole rings One common method involves the cyclization of hydrazines with 1,3-diketones to form the pyrazole core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by binding to their active sites, while the pyrazole rings can interact with various receptors and proteins. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-sulfonamide
  • 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide
  • N-Methyl-N-(3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide

Uniqueness

N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide is unique due to its dual pyrazole rings and the presence of both ethyl and methyl groups, which contribute to its distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C15H25N5O2S

Molecular Weight

339.5 g/mol

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide

InChI

InChI=1S/C15H25N5O2S/c1-8-20-12(4)14(10(2)17-20)9-18(6)23(21,22)15-11(3)16-19(7)13(15)5/h8-9H2,1-7H3

InChI Key

GPWPCGPMASVAIB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(C)S(=O)(=O)C2=C(N(N=C2C)C)C)C

Origin of Product

United States

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